![molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0](/img/structure/B2980847.png)
N-[(3-methoxyphenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In
Scientific Research Applications
Neuroprotective Agent in Parkinson’s Disease
N-[(3-methoxyphenyl)methyl]prop-2-enamide: has been studied for its neuroprotective properties, particularly in the context of Parkinson’s disease. It acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, which has anti-inflammatory properties . This compound could potentially protect against dopaminergic neurodegeneration, which is a hallmark of Parkinson’s disease.
Anti-Inflammatory Applications
Due to its STAT3 inhibitory action, N-[(3-methoxyphenyl)methyl]prop-2-enamide also shows promise in various inflammatory disease models . It could be used to ameliorate conditions where inflammation plays a key role, such as autoimmune diseases.
Synthesis of Entacapone
This compound is a precursor in the synthesis of Entacapone , a medication used in the treatment of Parkinson’s disease. It works by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the bioavailability of L-DOPA .
Tuberculosis and Dengue Treatment
Preliminary studies have indicated that derivatives of N-[(3-methoxyphenyl)methyl]prop-2-enamide show in vitro activity against tuberculosis and dengue, suggesting potential applications in the treatment of these diseases .
Cycloaddition Reactions in Organic Synthesis
The compound is involved in 1,3-dipolar cycloaddition reactions, which are a method of synthesizing five-membered heterocyclic compounds. These reactions are significant in the field of organic chemistry for creating complex molecules .
Development of Isoxazolidine Derivatives
Through its involvement in cycloaddition reactions, N-[(3-methoxyphenyl)methyl]prop-2-enamide can lead to the formation of isoxazolidine derivatives. These compounds have a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .
Creation of Chiral Centers
The compound’s ability to undergo cycloaddition with nitrones results in the formation of new chiral centers. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Reference Standard for Pharmaceutical Testing
N-[(3-methoxyphenyl)methyl]prop-2-enamide: is used as a reference standard in pharmaceutical testing to ensure the quality and consistency of pharmaceutical products .
Safety and Hazards
The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is an acrylamide derivative and is used in the preparation of polymer materials for drug delivery systems, such as nanoparticles, microparticles, and hydrogels .
Mode of Action
As a component of drug delivery systems, it likely interacts with its targets to facilitate the delivery of therapeutic agents .
Biochemical Pathways
As a component of drug delivery systems, it may influence the pathways related to the absorption, distribution, metabolism, and excretion of the therapeutic agents it delivers .
Pharmacokinetics
As a component of drug delivery systems, it is likely designed to optimize the bioavailability of the therapeutic agents it delivers .
Result of Action
As a component of drug delivery systems, its action likely results in the effective delivery of therapeutic agents to their intended targets .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOOKRZULAQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.